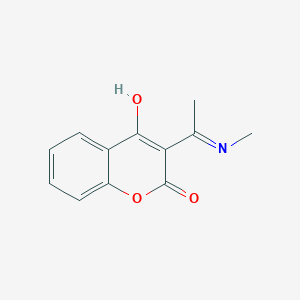![molecular formula C23H22N2O3 B6087572 3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ETP-46321 and has been found to exhibit promising results in preclinical studies as a potential treatment for various diseases.
Wirkmechanismus
The mechanism of action of ETP-46321 is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. ETP-46321 has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Inhibition of PARP-1 can lead to the accumulation of DNA damage and induce apoptosis in cancer cells. ETP-46321 has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
ETP-46321 has been found to exhibit various biochemical and physiological effects in preclinical studies. In cancer research, ETP-46321 has been shown to inhibit the growth of tumor cells, induce apoptosis, and reduce angiogenesis. In inflammation research, ETP-46321 has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of immune cells, and protect against tissue damage. In autoimmune disorder research, ETP-46321 has been shown to suppress the activity of immune cells and reduce the severity of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ETP-46321 has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways, its ability to inhibit the activity of multiple targets simultaneously, and its potential for use in combination with other drugs. However, ETP-46321 also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for further research on ETP-46321, including the optimization of its synthesis method, the development of more potent and selective analogs, the investigation of its potential for use in combination with other drugs, the exploration of its potential for use in other diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of ETP-46321 and its effects on various signaling pathways and cellular processes.
Synthesemethoden
The synthesis of ETP-46321 involves several steps, including the condensation of 3-methylbenzoic acid with 4-aminophenol to form 4-(3-methylbenzoylamino)phenol. This compound is then reacted with ethyl chloroformate to form 3-ethoxy-N-(4-hydroxyphenyl)benzamide, which is then further reacted with 4-(3-methylbenzoylamino)aniline to form 3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
ETP-46321 has been found to exhibit potential therapeutic effects in preclinical studies for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ETP-46321 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In inflammation research, ETP-46321 has been found to reduce inflammation and protect against tissue damage in animal models. In autoimmune disorder research, ETP-46321 has been shown to suppress the activity of immune cells and reduce the severity of autoimmune diseases in animal models.
Eigenschaften
IUPAC Name |
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-28-21-9-5-8-18(15-21)23(27)25-20-12-10-19(11-13-20)24-22(26)17-7-4-6-16(2)14-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNQPGARDBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5727215 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6087507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)
![4-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6087530.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![N-[2-(6-hydroxypyrimidin-4-yl)ethyl]-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B6087551.png)
![4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6087559.png)
